N-[4-(difluoromethoxy)phenyl]-4-(phenylmethyl)-1-piperazinecarbothioamide
Overview
Description
Scientific Research Applications
1. Recreational Drug Research
Studies have investigated the subjective effects of piperazine derivatives, including TFMPP, commonly found in recreational drugs known as ‘party pills’. These compounds have been reported to produce effects similar to those of certain stimulants and psychedelics. Research aimed to understand the subjective and physiological responses to these compounds in human subjects (Jan et al., 2010) (Lin et al., 2011).
2. Medicinal Chemistry and Metabolism Studies
Compounds structurally related to N-[4-(difluoromethoxy)phenyl]-4-(phenylmethyl)-1-piperazinecarbothioamide have been the subject of extensive medicinal chemistry studies. Research has focused on the metabolism of these compounds in the human body, highlighting the pathways and metabolites involved. This research is crucial for understanding the pharmacokinetics and potential therapeutic applications of such compounds (Balani et al., 1995).
3. Neuropharmacological Research
Several studies have explored the neuropharmacological effects of arylpiperazine derivatives, including their potential therapeutic applications for conditions such as anxiety disorders. These compounds have been found to interact with specific neurotransmitter systems, indicating their potential for use in the treatment of neurological and psychiatric disorders (Brito et al., 2017).
4. Drug Toxicity and Safety Studies
Research on piperazine derivatives also includes studies on their toxicity and safety profile. These studies are essential for understanding the risks associated with the recreational use of these compounds and for the development of therapeutic agents. Investigations have detailed the physiological and subjective effects of these compounds, providing valuable information for healthcare professionals and policy makers (Wood et al., 2008).
Properties
IUPAC Name |
4-benzyl-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3OS/c20-18(21)25-17-8-6-16(7-9-17)22-19(26)24-12-10-23(11-13-24)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFRNVSKTWFZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.